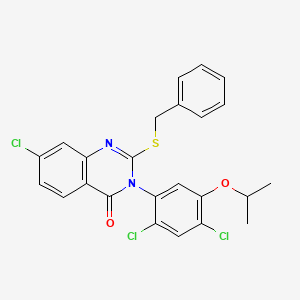
2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone
Overview
Description
2-(Benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is a quinazolinone derivative notable for its diverse chemical reactivity and potential applications across various fields of science and industry. This compound's structural complexity allows for unique interactions in both organic synthesis and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone typically involves multiple steps:
Preparation of 2,4-dichloro-5-isopropoxybenzoic acid: : This can be achieved through chlorination of 5-isopropoxybenzoic acid.
Formation of intermediate amide: : Reacting 2,4-dichloro-5-isopropoxybenzoic acid with ammonia or an amine in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the corresponding amide.
Cyclization to quinazolinone: : The amide is then cyclized to 4(3H)-quinazolinone using a suitable dehydrating agent like phosphorus oxychloride (POCl3).
Chlorination: : Introducing the chlorine atom at the 7th position of the quinazolinone ring through electrophilic substitution.
Thioether formation:
Industrial Production Methods: Industrial production of this compound may employ flow chemistry techniques to enhance reaction efficiency and yield. Optimizing reaction conditions like temperature, pressure, and reactant concentration is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target the quinazolinone ring or the benzylsulfanyl moiety.
Substitution: : Nucleophilic or electrophilic substitution can occur on the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, or strong nucleophiles like NaH for nucleophilic substitution.
Major Products
Oxidation can yield corresponding sulfoxides or sulfones.
Reduction can simplify the quinazolinone core or modify the benzylsulfanyl group.
Substitution can introduce various functional groups onto the aromatic or quinazolinone rings.
Scientific Research Applications
Chemistry: 2-(Benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is used as an intermediate in the synthesis of other complex organic molecules and as a ligand in coordination chemistry.
Biology: In biological studies, this compound's interactions with proteins and enzymes are of interest, potentially serving as an inhibitor for specific enzymatic pathways.
Medicine: There's potential for this compound in medicinal chemistry, particularly in the development of anticancer agents due to its ability to interact with biological macromolecules.
Industry: Used in the development of specialty chemicals and materials, this compound may serve as a precursor or component in high-performance polymers.
Mechanism of Action
Molecular Targets and Pathways: In biological systems, 2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is believed to interact with protein kinases, enzymes that play a role in regulating various cellular processes. By inhibiting these kinases, the compound can modulate signal transduction pathways involved in cell growth and survival.
Comparison with Similar Compounds
Comparison: Compared to other quinazolinone derivatives, 2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone stands out due to its unique benzylsulfanyl group, which imparts distinctive chemical reactivity and biological activity.
Similar Compounds
2-Phenylquinazolinone: : Lacks the chlorination and benzylsulfanyl modifications, leading to different reactivity and applications.
4(3H)-Quinazolinone: : The parent compound, serving as a basic scaffold for many derivatives.
2-(Methoxysulfanyl)-7-chloro-3-phenylquinazolinone: : Similar but with a methoxy group instead of isopropoxy, which alters its chemical and biological properties.
Properties
IUPAC Name |
2-benzylsulfanyl-7-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl3N2O2S/c1-14(2)31-22-12-21(18(26)11-19(22)27)29-23(30)17-9-8-16(25)10-20(17)28-24(29)32-13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYUIFFYYBTUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SCC4=CC=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one](/img/structure/B3036202.png)
![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3036203.png)
![2-(4-chlorophenoxy)-N-[(dimethylamino)methylene]-4-methoxynicotinamide](/img/structure/B3036204.png)
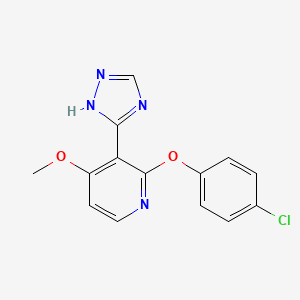
![2-[4-(4-Chlorophenyl)piperazino]-4-methoxynicotinonitrile](/img/structure/B3036206.png)
![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone](/img/structure/B3036207.png)
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-chlorophenyl)methanone](/img/structure/B3036210.png)
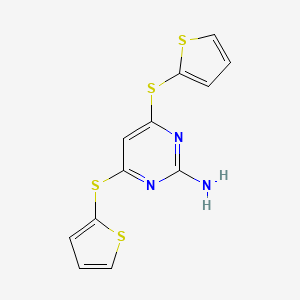
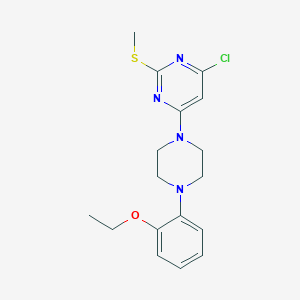
![4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B3036214.png)
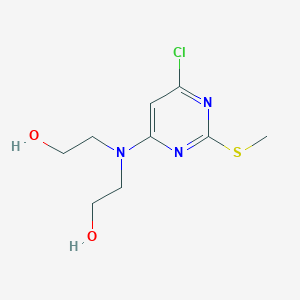
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B3036222.png)
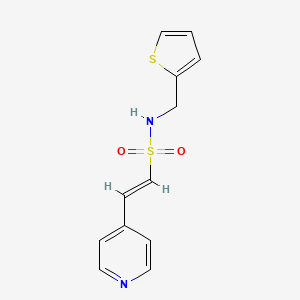
![2,6-Dimethylphenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B3036224.png)
